molecular formula C12H11NO4 B3387906 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid CAS No. 853724-02-4

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid

Cat. No.: B3387906
CAS No.: 853724-02-4
M. Wt: 233.22 g/mol
InChI Key: RVDJXYPBINWDMV-UHFFFAOYSA-N
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Description

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a methoxycarbonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Biochemical Analysis

Biochemical Properties

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of hepatocellular carcinoma cells by activating NADPH oxidase 4 (NOX4) and Sirtuin 3 (SIRT3) pathways . The compound increases cellular reactive oxygen species (ROS) levels, induces cell apoptosis, and arrests the cell cycle in the G0/G1 phase . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocellular carcinoma cells, it has been observed to increase ROS levels, leading to cell apoptosis and cell cycle arrest . Additionally, the compound influences cell signaling pathways, such as the NOX4/p22 and SIRT3/p53/p21 pathways, which are crucial for cell survival and proliferation . These effects suggest that this compound can modulate cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to and activates NOX4, leading to increased ROS production . This oxidative stress triggers the activation of SIRT3, a mitochondrial deacetylase that regulates mitochondrial function and integrity . SIRT3 activation results in the deacetylation of mitochondrial proteins, enhancing their activity and promoting cell apoptosis . Additionally, the compound modulates the p53/p21 pathway, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term exposure to the compound has been associated with sustained increases in ROS levels and continuous activation of apoptotic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing toxicity . At higher doses, it may induce adverse effects, such as excessive ROS production and oxidative damage . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NOX4 and SIRT3, which play crucial roles in cellular metabolism and oxidative stress regulation . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the balance between ROS production and antioxidant defenses . These interactions highlight the compound’s potential to influence cellular energy metabolism and redox homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, it may localize to specific compartments, such as mitochondria, where it exerts its effects on mitochondrial function and integrity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to target mitochondria, where it activates SIRT3 and modulates mitochondrial protein function . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to the mitochondria . The compound’s presence in mitochondria is essential for its role in regulating oxidative stress and promoting cell apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid typically involves the construction of the indole ring followed by the introduction of the methoxycarbonyl group and the acetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps may include esterification and carboxylation reactions to introduce the methoxycarbonyl and acetic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The methoxycarbonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid is unique due to the presence of both the methoxycarbonyl and acetic acid groups, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry .

Properties

IUPAC Name

2-(3-methoxycarbonylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-12(16)9-6-13(7-11(14)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJXYPBINWDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263175
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853724-02-4
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853724-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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